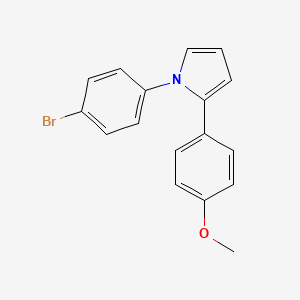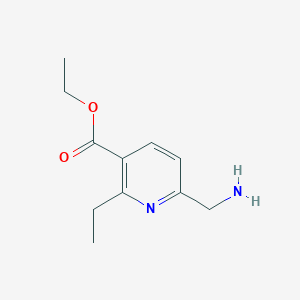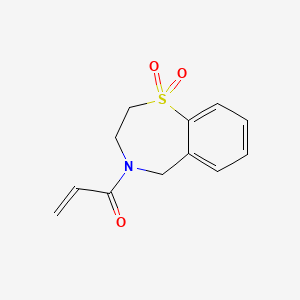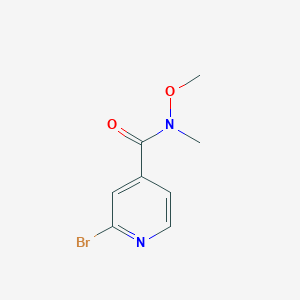
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole may also interact with other cellular targets such as microtubules and actin filaments. In addition, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to induce apoptosis and inhibit cell division. In immune cells, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to inhibit the production of pro-inflammatory cytokines. In neuronal cells, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole in lab experiments is its relatively simple synthesis method and high yield. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is its limited solubility in aqueous solutions, which may require the use of organic solvents. In addition, the mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole. One direction is to further investigate the mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole and its interaction with cellular targets. Another direction is to explore the potential therapeutic applications of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole in other fields such as infectious diseases and cardiovascular disorders. Furthermore, the development of novel derivatives of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole with improved solubility and potency may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole involves the reaction of 4-bromobenzaldehyde and 4-methoxyacetophenone with pyrrole in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography or recrystallization. The yield of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is typically around 50-60%, and the compound can be obtained in a white crystalline form.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has shown promising results as an inhibitor of tubulin polymerization, which is essential for cell division. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In inflammation research, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
In neurological disorders research, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has also been shown to improve cognitive function in animal models of traumatic brain injury.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-16-10-4-13(5-11-16)17-3-2-12-19(17)15-8-6-14(18)7-9-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEKZZOKRHAYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)
![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)

![6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2582639.png)

![N-(2,5-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2582642.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B2582646.png)

